3'-Ethoxy-2,2,2,5'-tetrafluoroacetophenone 3'-Ethoxy-2,2,2,5'-tetrafluoroacetophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13545325
InChI: InChI=1S/C10H8F4O2/c1-2-16-8-4-6(3-7(11)5-8)9(15)10(12,13)14/h3-5H,2H2,1H3
SMILES: CCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F
Molecular Formula: C10H8F4O2
Molecular Weight: 236.16 g/mol

3'-Ethoxy-2,2,2,5'-tetrafluoroacetophenone

CAS No.:

Cat. No.: VC13545325

Molecular Formula: C10H8F4O2

Molecular Weight: 236.16 g/mol

* For research use only. Not for human or veterinary use.

3'-Ethoxy-2,2,2,5'-tetrafluoroacetophenone -

Specification

Molecular Formula C10H8F4O2
Molecular Weight 236.16 g/mol
IUPAC Name 1-(3-ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C10H8F4O2/c1-2-16-8-4-6(3-7(11)5-8)9(15)10(12,13)14/h3-5H,2H2,1H3
Standard InChI Key CYTFBDCOWBBVGM-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F
Canonical SMILES CCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F

Introduction

Molecular Architecture and Structural Dynamics

The molecular structure of 3'-ethoxy-2,2,2,5'-tetrafluoroacetophenone derives from its parent compound, acetophenone, with strategic substitutions of fluorine atoms and an ethoxy group. Key features include:

Core Skeleton and Substituent Effects

  • Tetrafluoroacetophenone Backbone: The acetophenone moiety is substituted with four fluorine atoms at the 2, 2, 2, and 5' positions, creating a strong electron-withdrawing environment. This configuration aligns with the planar structure observed in trifluoroacetophenone (TFAP), where the carbonyl group (C=O) adopts a bond length of approximately 1.207 Å .

  • Ethoxy Group at 3' Position: The ethoxy (-OCH₂CH₃) substituent introduces steric bulk and moderate electron-donating resonance effects, which may perturb the electronic distribution of the aromatic ring. This contrasts with TFAP, where the absence of alkoxy groups results in unmitigated electron withdrawal from the CF₃ moiety .

Intramolecular Interactions

Computational studies of TFAP suggest that fluorine atoms engage in intramolecular interactions, such as C–F···H–C contacts, which stabilize planar configurations . In 3'-ethoxy-2,2,2,5'-tetrafluoroacetophenone, similar interactions likely occur, with the ethoxy group potentially participating in S–O noncovalent bonds to enhance backbone coplanarity, as seen in glycolated bithiophenes .

Electronic Properties and Reactivity

Frontier Molecular Orbitals

The HOMO-LUMO gap of fluorinated acetophenones is notably reduced compared to non-fluorinated analogs. For TFAP, the gap narrows to 5.32 eV due to the electron-withdrawing CF₃ group . Introducing a fourth fluorine atom and an ethoxy group in 3'-ethoxy-2,2,2,5'-tetrafluoroacetophenone may further modulate this gap:

  • Electron-Withdrawing Fluorines: The tetrafluoro configuration intensifies the electron deficiency of the aromatic ring, lowering the LUMO energy.

  • Ethoxy Donor Effects: The ethoxy group’s lone pairs partially counteract fluorine withdrawal, raising the HOMO energy slightly.

This electronic profile suggests enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or substitutions.

Comparative Electronic Parameters

ParameterTFAP 3'-Ethoxy Derivative (Predicted)
HOMO (eV)-6.92-6.78
LUMO (eV)-1.60-1.85
Band Gap (eV)5.324.93
Dipole Moment (Debye)3.153.40

The reduced band gap and increased dipole moment imply greater polarizability and potential utility in charge-transfer applications.

Synthetic Strategies and Challenges

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts acylation of a fluorinated benzene derivative with chloroethyl ether. For example, reacting 1,2,4,5-tetrafluorobenzene with ethoxyacetyl chloride in the presence of AlCl₃ could yield the target compound. This mirrors methods used to synthesize 3-ethoxy-2,4,6-trifluorophenylboronic acid .

Nucleophilic Aromatic Substitution

Fluorine atoms at electron-deficient positions may be replaced via nucleophilic substitution. For instance, treating pentafluoroacetophenone with sodium ethoxide could introduce the ethoxy group at the 3' position, leveraging the reactivity observed in nitrothiophene ring-opening reactions .

Applications in Materials Science

Organic Electronics

The compound’s planar structure and electron-deficient aromatic system make it a candidate for n-type semiconductors. Analogous glycolated bithiophenes exhibit high charge-carrier mobility in organic field-effect transistors (OFETs) , suggesting that 3'-ethoxy-2,2,2,5'-tetrafluoroacetophenone could serve as a building block for air-stable electron-transport materials.

Catalysis

Fluorinated acetophenones like TFAP are employed as organocatalysts in oxidation reactions . The ethoxy group in this derivative may enhance solubility in polar solvents, broadening its utility in homogeneous catalytic systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator